![molecular formula C10H7F3N2O B581238 8-(Trifluoromethoxy)quinolin-5-amine CAS No. 1072944-53-6](/img/structure/B581238.png)
8-(Trifluoromethoxy)quinolin-5-amine
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Overview
Description
8-(Trifluoromethoxy)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2O . It is a versatile compound used in scientific research.
Synthesis Analysis
The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine involves complex chemical reactions. One method involves the use of stannic chloride or indium (III) chloride in aerobic conditions . Another method involves the use of boronic acid group, which can participate in Suzuki-Miyaura couplings, a versatile tool for forming carbon-carbon bonds.Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethoxy)quinolin-5-amine is intricate, with a molecular weight of 228.171 Da . It consists of a quinoline ring system attached to an amino group .Chemical Reactions Analysis
The chemical reactions involving 8-(Trifluoromethoxy)quinolin-5-amine are complex and diverse. It can participate in various chemical reactions due to its unique properties.Physical And Chemical Properties Analysis
8-(Trifluoromethoxy)quinolin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 307.0±37.0 °C at 760 mmHg, and a flash point of 139.5±26.5 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Catalysis
The compound’s boronic acid derivative, as mentioned in one of the search results , suggests its potential use in catalysis. Boronic acids are known to be involved in various catalytic reactions, including Suzuki coupling, which is widely used in the synthesis of complex organic compounds.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s hypothesized that the compound may interact with its targets via a radical pathway , but more research is needed to confirm this and to understand the resulting changes at the molecular level.
Action Environment
It’s worth noting that certain storage conditions, such as keeping the compound in a dark place and sealed in dry conditions, may be necessary for maintaining its stability .
properties
IUPAC Name |
8-(trifluoromethoxy)quinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXOFTNLLDXSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674749 |
Source
|
Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethoxy)quinolin-5-amine | |
CAS RN |
1072944-53-6 |
Source
|
Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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